(4-(Oxetan-3-yl)phenyl)methanol
Overview
Description
(4-(Oxetan-3-yl)phenyl)methanol: is a chemical compound characterized by its unique structure, which includes an oxetane ring attached to a phenyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Oxetan-3-yl)phenyl)methanol typically involves the reaction of phenol with oxetane derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where phenol is reacted with an oxetane-containing electrophile in the presence of a strong base.
Industrial Production Methods: In an industrial setting, the production of This compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
(4-(Oxetan-3-yl)phenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at different positions on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Formation of oxo-compounds such as ketones or aldehydes.
Reduction: Production of reduced phenylmethanol derivatives.
Substitution: Generation of substituted phenylmethanol derivatives.
Scientific Research Applications
(4-(Oxetan-3-yl)phenyl)methanol: has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-(Oxetan-3-yl)phenyl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
(4-(Oxetan-3-yl)phenyl)methanol: can be compared to other similar compounds, such as:
Phenol derivatives: Similar in structure but lacking the oxetane ring.
Oxetane derivatives: Similar in the oxetane ring but differing in the phenyl group.
Methanol derivatives: Similar in the methanol moiety but differing in the phenyl and oxetane groups.
The uniqueness of This compound lies in its combination of the oxetane ring and phenyl group, which imparts distinct chemical and biological properties.
Biological Activity
(4-(Oxetan-3-yl)phenyl)methanol, with the chemical formula C10H11O2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications based on various research findings.
Synthesis
The synthesis of this compound typically involves the introduction of the oxetane ring into a phenolic structure. Various methods have been reported, including nucleophilic substitution reactions that allow for the incorporation of different functional groups, enhancing the biological activity of the resulting compounds .
Synthetic Route Example
A common synthetic route involves using starting materials like phenols and oxetan-3-ones under controlled conditions to yield this compound. The reaction conditions often include the use of bases or acids to facilitate the formation of the oxetane ring.
Anticancer Properties
Research has indicated that compounds containing oxetane moieties exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including HeLa (human cervical adenocarcinoma) and A549 (human lung carcinoma) cells . The mechanism of action is believed to involve modulation of key cellular pathways associated with cell cycle regulation and apoptosis.
Table 1: Anticancer Activity Data
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Induction of apoptosis |
A549 | 20 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Studies have reported its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen in healthcare settings. The compound's ability to disrupt bacterial cell membranes contributes to its antibacterial properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the oxetane ring or phenolic group can significantly influence its potency and selectivity against various biological targets.
Case Study: SAR Analysis
In a study examining derivatives of this compound, researchers found that introducing electron-withdrawing groups on the phenolic ring enhanced anticancer activity while maintaining low toxicity profiles. This highlights the importance of functional group positioning in developing effective therapeutic agents .
Properties
IUPAC Name |
[4-(oxetan-3-yl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-5-8-1-3-9(4-2-8)10-6-12-7-10/h1-4,10-11H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGZKNQBQLBRGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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